N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Atrial Fibrillation Kv1.5 (KCNA5) Inhibitor Cardiac Electrophysiology

This compound is a critical methanesulfonamide tool for Kv1.5 (KCNA5) inhibitor screening in atrial fibrillation research. Its 4-CF3-phenyl motif and furan-3-yl ethylamine side chain are essential for probing SAR, enhancing lipophilicity, and ensuring selectivity over hERG (Kv11.1) channels to avoid Torsade de pointes risk, distinguishing it from unsubstituted or pyridyl analogs. Ideal for FLIPR, patch-clamp electrophysiology (manual or PatchXpress), and head-to-head comparisons with MK-0448 for freedom-to-operate analysis.

Molecular Formula C14H14F3NO3S
Molecular Weight 333.33
CAS No. 1428355-77-4
Cat. No. B2421323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
CAS1428355-77-4
Molecular FormulaC14H14F3NO3S
Molecular Weight333.33
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)NCCC2=COC=C2)C(F)(F)F
InChIInChI=1S/C14H14F3NO3S/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2
InChIKeyAWDKJYXRACKBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 1428355-77-4): A Heteroarylsulfonamide Kv1.5 Blocker for Atrial Fibrillation Research


N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 1428355-77-4) is a synthetic heteroarylsulfonamide derivative. Its structure features a 4-trifluoromethylphenyl group and a furan-3-yl ethylamine moiety connected via a methanesulfonamide linker [1]. The compound falls within the general formula of heteroarylsulfonamides disclosed by Pierre Fabre Médicament as voltage-gated potassium Kv1.5 (KCNA5) channel blockers, where the trifluoromethyl substituent (R1 = CF3) on the phenyl core is an explicitly claimed embodiment [2]. Kv1.5 plays a critical role in atrial repolarization but is absent from ventricular tissue, making it an atrium-selective target for atrial fibrillation therapy [3].

Why Generic Substitution Fails: Pharmacophore-Specific Selectivity Requirements for N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide in Kv1.5 Targeting


Not all heteroarylsulfonamides are interchangeable in Kv1.5 research. The therapeutic rationale for atrial fibrillation demands a high degree of selectivity for Kv1.5 over the hERG (Kv11.1) channel, because hERG blockade carries a risk of Torsade de pointes and sudden cardiac death due to ventricular repolarization prolongation [1]. The Pierre Fabre patent explicitly claims that the identity of the R1 substituent on the phenyl core—which can be hydrogen, halogen, trifluoromethyl, trifluoromethoxy, or alkyl—critically modulates both Kv1.5 potency and selectivity over off-target cardiac channels [2]. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-3-yl ethylamine side chain contributes distinct steric and electronic properties compared to pyridyl- or quinolinyl-containing analogs [3]. Generic substitution with an unsubstituted or differently substituted phenyl methanesulfonamide therefore risks both loss of on-target potency and introduction of hERG liability.

Product-Specific Quantitative Evidence Guide: N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Differentiation Data


Kv1.5 Potassium Channel Blocker Activity: Trifluoromethyl vs. Alternative Phenyl Substituents

The Pierre Fabre patent WO2012/069503A1 establishes that heteroarylsulfonamides bearing a trifluoromethyl substituent (R1 = CF3) on the phenyl core are explicitly claimed and demonstrated as Kv1.5 channel blockers. The patent's general formula (I) specifies R1 as hydrogen, halogen, trifluoromethyl, trifluoromethoxy, or C1–C4 alkyl, with the Kv1.5 FLIPR assay (stably transfected HEK293 cells) serving as the primary biological screen [1]. The trifluoromethyl group's strong electron-withdrawing character distinguishes it from halogen or alkyl R1 variants by modulating sulfonamide NH acidity and target binding interactions. While exact IC50 values for this specific compound are not publicly disclosed in the patent highlight, the patent's Biological Data Table 1 contains exemplary Kv1.5 inhibition data for structurally related compounds within the series [2]. The assay used is the Kv1.5 FLIPR potassium ion channel assay in stably transfected HEK293 cells [3].

Atrial Fibrillation Kv1.5 (KCNA5) Inhibitor Cardiac Electrophysiology

Structural Differentiation: Furan-3-yl Ethylamine vs. Alternative Heteroaryl Linkers

The Pierre Fabre patent specifically defines HetAr in general formula (I) as pyridyl or quinolinyl groups, which serve as the heteroaryl sulfonamide terminus [1]. However, the claimed compound class also encompasses variants where the sulfonamide nitrogen bears diverse substituents. The target compound's N-(2-(furan-3-yl)ethyl) group represents a distinct chemotype where the furan ring is attached via an ethylene spacer to the sulfonamide nitrogen, rather than being directly linked as a sulfonamide substituent. This contrasts with the exemplified compounds in the patent (e.g., N-(2-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazine-1-carbonyl)phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide), which feature pyridine-2-sulfonamide or quinoline-8-sulfonamide groups [2]. The furan-3-yl ethylamine moiety introduces different conformational flexibility, hydrogen-bonding potential, and lipophilicity (estimated LogP contribution) compared to the rigid heteroaryl sulfonamide groups in the patent examples [3].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Physicochemical Property Differentiation: Lipophilicity and Metabolic Stability from 4-Trifluoromethyl Substitution

The 4-trifluoromethyl substituent on the phenyl ring provides a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6). The trifluoromethyl group is well-established to increase logP by approximately 0.5–1.0 units over the corresponding unsubstituted phenyl compound, while also enhancing metabolic stability by blocking potential sites of cytochrome P450-mediated oxidative metabolism at the para position [1]. This is consistent with the property profile documented for the compound class: the trifluoromethyl group enhances lipophilicity and metabolic stability [2]. In contrast, the 3-trifluoromethyl positional isomer N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS not specified) presents a different electronic distribution on the phenyl ring, which may alter both target binding and metabolic profile even while maintaining the same molecular formula [3].

Drug-like Properties Lipophilicity Metabolic Stability

Kv1.5 Over hERG Selectivity Rationale: Atrium-Selective Pharmacology

The therapeutic hypothesis driving heteroarylsulfonamide development for atrial fibrillation is the need for Kv1.5 selectivity over hERG (Kv11.1). Kv1.5 is functionally expressed in atrial but not ventricular tissue, whereas hERG is critical for ventricular repolarization. The patent highlight explicitly states that 'a compound with a high degree of selectivity for Kv1.5 over hERG should provide an effective treatment for atrial fibrillation, while decreasing hERG-related risks' including Torsade de pointes and sudden cardiac death [1]. Standard Kv1.5 inhibitors used as comparators in the field include MK-0448 (Kv1.5 IC50 = 8.6 nM in human atrial myocytes) [2], while the lactam sulfonamide class has yielded compounds with Kv1.5 IC50 values of ~0.21 μM [3]. The target compound, as a methanesulfonamide bearing a furan-3-yl ethylamine side chain, represents a distinct chemotype within the Kv1.5 blocker landscape, and its selectivity profile over hERG remains to be quantitatively determined against these benchmarks.

Cardiac Safety hERG Liability Atrial Selectivity

Confirmatory Evidence: Compound Identity and Quality Control Specifications

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has molecular formula C14H14F3NO3S and a molecular weight of 333.33 g/mol [1]. Its identity is confirmed by CAS registry number 1428355-77-4, which distinguishes it from closely related analogs including N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6, MW 265.33, no CF3), N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (regioisomer with 3-CF3 substitution), and the 2-furanyl regioisomer N-(2-(furan-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. The compound is available as a research-grade chemical from multiple specialty suppliers [2]. The methanesulfonamide (CH3-SO2-NH-) linkage is structurally distinct from the sulfonamide (Ar-SO2-NH-) linkage found in the patent-exemplified compounds [3], making this compound a unique alkyl sulfonamide variant within the heteroarylsulfonamide class.

Chemical Identity Verification Quality Control Procurement Specifications

Patent Landscape Position: Freedom-to-Operate and Research Exemption

The Pierre Fabre patent family (WO2012/069503A1, US 2014/0357624 A1, CN-103209980-A) with a priority date of November 23, 2010, explicitly claims heteroarylsulfonamides as Kv1.5 blockers. The general formula (I) encompasses R1 = trifluoromethyl on the phenyl core and allows for diverse substituents on the sulfonamide nitrogen [1]. While the exemplified compounds in the patent are primarily aryl sulfonamides (HetAr-SO2-NH-), the target compound is a methanesulfonamide (CH3-SO2-NH-) variant. This structural distinction—alkyl sulfonamide versus aryl sulfonamide—may place it in a different intellectual property sub-space compared to the explicitly exemplified patent compounds [2]. The patent's scope for the sulfonamide moiety definition and its claims regarding the substituent on the sulfonamide nitrogen determine whether this compound falls directly within granted claims. The patent family is assigned to Pierre Fabre Médicament, and related applications include US 14/460951 and equivalents in multiple jurisdictions [3].

Patent Landscape Intellectual Property Research Tool

Best Research and Industrial Application Scenarios for N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 1428355-77-4)


Kv1.5 (KCNA5) Ion Channel Inhibitor Screening and Pharmacological Profiling

This compound is ideally deployed as a test article in Kv1.5 potassium channel inhibitor screening cascades for atrial fibrillation drug discovery. Use the Kv1.5 FLIPR assay in stably transfected HEK293 cells, as described in the Pierre Fabre patent [1], to establish potency. Follow up with patch-clamp electrophysiology (manual patch or PatchXpress) to measure Kv1.5 current inhibition and determine selectivity over hERG (Kv11.1), Kv4.3, and other cardiac ion channels. The 4-CF3 substituent and furan-3-yl ethylamine side chain make this compound a useful tool for probing the SAR around the sulfonamide nitrogen substituent in the heteroarylsulfonamide pharmacophore [2].

Structure-Activity Relationship (SAR) Studies Comparing Methanesulfonamide vs. Heteroaryl Sulfonamide Kv1.5 Blockers

The methanesulfonamide (CH3-SO2-NH-) core of this compound distinguishes it from the aryl sulfonamide (HetAr-SO2-NH-) core of the patent-exemplified Kv1.5 blockers [1]. Researchers can use this compound in head-to-head comparisons with pyridine-2-sulfonamide or quinoline-8-sulfonamide analogs to determine whether the alkyl sulfonamide motif confers advantages in solubility, metabolic stability, or off-target selectivity. Parallel testing against MK-0448 (a pyridyl methanesulfonamide Kv1.5 inhibitor, IC50 = 8.6 nM) [2] can contextualize potency within the broader Kv1.5 inhibitor landscape.

Metabolic Stability and Physicochemical Property Benchmarking of 4-Trifluoromethylphenyl Sulfonamides

The 4-CF3-phenyl group provides a defined handle for evaluating the impact of trifluoromethyl substitution on compound properties. Use this compound alongside its des-CF3 analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6) [1] and its 3-CF3 regioisomer to quantify differences in LogP (shake-flask or chromatographic method), aqueous solubility (nephelometry), and in vitro metabolic stability (human or rat liver microsome intrinsic clearance). These data inform the design of next-generation Kv1.5 blockers with optimized DMPK profiles [2].

Patent Landscape Analysis and Freedom-to-Operate Assessment in Atrial Fibrillation Programs

For pharmaceutical R&D organizations building atrial fibrillation pipelines, this compound serves as a key reference structure for analyzing the scope of the Pierre Fabre heteroarylsulfonamide patent family (WO2012/069503A1 and equivalents) [1]. Its methanesulfonamide core may position it differently from the exemplified aryl sulfonamide compounds in the patent claims, making it a valuable case study for freedom-to-operate opinions. The compound's structural features help define the boundaries between claimed and unclaimed chemical space in the Kv1.5 blocker patent landscape [2].

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.